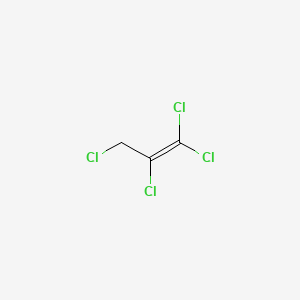![molecular formula C8H19O3P B7822681 2-Methyl-2-[(2-methylpropan-2-yl)oxyphosphonoyloxy]propane](/img/structure/B7822681.png)
2-Methyl-2-[(2-methylpropan-2-yl)oxyphosphonoyloxy]propane
描述
2-Methyl-2-[(2-methylpropan-2-yl)oxyphosphonoyloxy]propane, also known as di-tert-butyl phosphonate, is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to three oxygen atoms and two tert-butyl groups. This compound is widely used in various chemical reactions and industrial applications due to its unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
2-Methyl-2-[(2-methylpropan-2-yl)oxyphosphonoyloxy]propane can be synthesized through several methods. One common method involves the reaction of di-tert-butyl phosphite with benzyl halide (Michaelis–Becker reaction) or aldehyde (Pudovik reaction) or using tris-tert-butyl phosphite (Abramov reaction) . Another method involves the dealkylation of dialkyl phosphonates under acidic conditions, such as using concentrated hydrochloric acid in an aqueous solution at reflux .
Industrial Production Methods
In industrial settings, the synthesis of phosphonic acid di-tert-butyl ester often involves large-scale reactions using optimized conditions to ensure high yields and purity. The McKenna procedure, which involves silyldealkylation with bromotrimethylsilane followed by desilylation with methanol or water, is commonly used for the efficient production of phosphonic acids .
化学反应分析
Types of Reactions
2-Methyl-2-[(2-methylpropan-2-yl)oxyphosphonoyloxy]propane undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to form phosphonic acid under both acidic and basic conditions.
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Substitution: It can undergo substitution reactions with nucleophiles, leading to the formation of various phosphonate esters.
Common Reagents and Conditions
Hydrolysis: Concentrated hydrochloric acid or sodium hydroxide can be used for hydrolysis reactions.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophiles such as amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Hydrolysis: Phosphonic acid
Oxidation: Phosphonic acid derivatives
Substitution: Various phosphonate esters
科学研究应用
2-Methyl-2-[(2-methylpropan-2-yl)oxyphosphonoyloxy]propane has a wide range of applications in scientific research, including:
Biology: Employed in the study of enzyme inhibitors and as a building block for bioactive molecules.
Medicine: Investigated for its potential use in drug development and as a pro-drug for targeted drug delivery.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
作用机制
The mechanism of action of phosphonic acid di-tert-butyl ester involves its conversion to phosphonic acid under specific conditions. The compound undergoes hydrolysis or dealkylation to release phosphonic acid, which can then interact with various molecular targets and pathways. The hydrolysis likely follows an S_N1 pathway, where the tert-butyl groups are cleaved to form the active phosphonic acid .
相似化合物的比较
2-Methyl-2-[(2-methylpropan-2-yl)oxyphosphonoyloxy]propane can be compared with other similar compounds, such as:
- Diethyl phosphonate
- Dimethyl phosphonate
- Dibutyl phosphonate
Uniqueness
This compound is unique due to its bulky tert-butyl groups, which provide steric hindrance and influence its reactivity and stability. This makes it particularly useful in reactions where selective esterification or dealkylation is required .
List of Similar Compounds
- Diethyl phosphonate
- Dimethyl phosphonate
- Dibutyl phosphonate
属性
IUPAC Name |
2-methyl-2-[(2-methylpropan-2-yl)oxyphosphonoyloxy]propane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19O3P/c1-7(2,3)10-12(9)11-8(4,5)6/h12H,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLMXUWAUCZMWOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OP(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19O3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13086-84-5 | |
| Record name | Di-tert-butyl phosphite | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13086-84-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















